molecular formula C16H8F5NO4S B607950 HIF-2alpha-IN-1 CAS No. 1799948-06-3

HIF-2alpha-IN-1

Cat. No.: B607950
CAS No.: 1799948-06-3
M. Wt: 405.3
InChI Key: HZDKYXAZAPXCKQ-CQSZACIVSA-N
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Description

HIF-2alpha-IN-1 is a small molecule inhibitor specifically targeting hypoxia-inducible factor 2 alpha (HIF-2alpha). Hypoxia-inducible factors are transcription factors that play a crucial role in cellular response to low oxygen levels (hypoxia). HIF-2alpha is involved in the regulation of genes associated with angiogenesis, erythropoiesis, glycolysis, and tumor growth. Overexpression of HIF-2alpha is often observed in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIF-2alpha-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

HIF-2alpha-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s activity and selectivity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further analyzed for their biological activity and therapeutic potential.

Scientific Research Applications

HIF-2alpha-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of HIF-2alpha in various chemical pathways and reactions.

    Biology: Employed in cellular and molecular biology research to investigate the effects of HIF-2alpha inhibition on cellular processes such as angiogenesis and metabolism.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancers characterized by overexpression of HIF-2alpha. Clinical trials are ongoing to evaluate its efficacy and safety in cancer patients.

    Industry: Utilized in the development of new drugs targeting hypoxia-inducible factors, contributing to the advancement of cancer therapeutics.

Mechanism of Action

HIF-2alpha-IN-1 exerts its effects by binding to and inhibiting the activity of HIF-2alpha. This inhibition prevents the heterodimerization of HIF-2alpha with its beta subunit, thereby blocking the transcriptional activation of HIF-2alpha target genes. The molecular targets and pathways involved include the vascular endothelial growth factor (VEGF) pathway, glycolytic enzymes, and cell cycle regulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HIF-2alpha-IN-1 is unique in its specificity for HIF-2alpha, allowing for targeted inhibition of this transcription factor without affecting HIF-1alpha. This specificity reduces potential off-target effects and enhances the therapeutic potential of the compound in treating cancers driven by HIF-2alpha overexpression .

Properties

IUPAC Name

3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDKYXAZAPXCKQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C([C@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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